

# A Comparative Analysis of the AleCardio Clinical Trial: Replicating Key Findings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Aleglitazar**

Cat. No.: **B3328504**

[Get Quote](#)

The AleCardio clinical trial was a significant phase 3 study designed to evaluate the potential of the dual peroxisome proliferator-activated receptor (PPAR) agonist, **aleglitazar**, in reducing cardiovascular morbidity and mortality. This guide provides a detailed comparison of the findings from the AleCardio trial, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

**Aleglitazar** was developed as a dual PPAR $\alpha$  and PPAR $\gamma$  agonist, a class of drugs intended to synergistically manage both lipid levels and glucose control.<sup>[1]</sup> Activation of PPAR $\alpha$  primarily influences lipid metabolism, while PPAR $\gamma$  activation improves insulin sensitivity.<sup>[1][2]</sup> Pre-clinical and phase II studies of **aleglitazar** showed promising results in improving glycemic control and lipid profiles, suggesting a potential for reducing cardiovascular risk in patients with type 2 diabetes.<sup>[3][4][5]</sup>

## The AleCardio Trial: An Overview

The AleCardio trial was a multicenter, randomized, double-blind, placebo-controlled study involving 7,226 patients with type 2 diabetes who had recently experienced an acute coronary syndrome (ACS).<sup>[6][7]</sup> The trial was conducted across 720 hospitals in 26 countries.<sup>[6]</sup> Participants were randomized to receive either 150  $\mu$ g of **aleglitazar** daily or a placebo, in addition to standard medical therapy.<sup>[6][8]</sup>

The primary efficacy endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial

infarction, or nonfatal stroke.[6][8] Key safety endpoints included hospitalization due to heart failure and changes in renal function.[6]

However, the trial was terminated prematurely by the Data and Safety Monitoring Board (DSMB) after a median follow-up of 104 weeks.[6][9] The termination was due to a determination of futility for the primary efficacy endpoint and an increase in the rate of specific safety concerns.[9][10][11]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from the AleCardio clinical trial, comparing the **aleglitazar** group with the placebo group.

Table 1: Primary Efficacy Endpoint and Components

| Outcome                                       | Aleglitazar Group<br>(n=3,616) | Placebo Group<br>(n=3,610) | Hazard Ratio<br>(95% CI) | P-value |
|-----------------------------------------------|--------------------------------|----------------------------|--------------------------|---------|
| Primary Composite Endpoint                    | 344 (9.5%)                     | 360 (10.0%)                | 0.96 (0.83-1.11)         | 0.57    |
| Cardiovascular Death                          | 158 (4.4%)                     | 151 (4.2%)                 | 1.05 (0.85-1.31)         | 0.64    |
| Nonfatal Myocardial Infarction                | 149 (4.1%)                     | 164 (4.5%)                 | 0.91 (0.73-1.13)         | 0.39    |
| Nonfatal Stroke                               | 47 (1.3%)                      | 55 (1.5%)                  | 0.86 (0.59-1.25)         | 0.43    |
| Data sourced from Lincoff et al., JAMA, 2014. |                                |                            |                          |         |
| [6]                                           |                                |                            |                          |         |

Table 2: Key Safety Endpoints

| Adverse Event                                                                                                                                                     | Aleglitazar Group<br>(n=3,616)       | Placebo Group<br>(n=3,610)           | P-value |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|--------------------------------------|---------|
| Hospitalization for Heart Failure                                                                                                                                 | 124 (3.4%)                           | 101 (2.8%)                           | 0.14    |
| Renal Dysfunction                                                                                                                                                 | 267 (7.4%)                           | 99 (2.7%)                            | <0.001  |
| Gastrointestinal Hemorrhages                                                                                                                                      | 86 (2.4%)                            | 63 (1.7%)                            | 0.03    |
| Bone Fractures                                                                                                                                                    | Not specified in primary publication | Not specified in primary publication | -       |
| Data sourced from Lincoff et al., JAMA, 2014. <sup>[6]</sup> Other reports noted bone fractures as a safety concern leading to trial termination. <sup>[10]</sup> |                                      |                                      |         |

Table 3: Effects on Glycemic and Lipid Parameters (Pooled data from other Phase III trials)

| Parameter             | Aleglitazar                         | Placebo  |
|-----------------------|-------------------------------------|----------|
| Change in HbA1c       | Statistically significant reduction | -        |
| Change in HOMA-IR     | Beneficial changes                  | -        |
| Lipid Profile         | Beneficial changes                  | -        |
| Change in Body Weight | +1.37 kg                            | -0.53 kg |
| Hypoglycemia          | 7.8%                                | 1.7%     |

This data is from a pooled analysis of three other phase III trials, not the AleCardio trial itself, but provides context on aleglitazar's metabolic effects.

[12] A meta-analysis also confirmed that aleglitazar significantly improved HbA1c, HDL-cholesterol, and triglycerides compared to placebo or pioglitazone.[13]

## Experimental Protocols

**Study Design:** The AleCardio trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled study.[8]

**Patient Population:** The study enrolled 7,226 patients with type 2 diabetes mellitus who had been hospitalized for an acute coronary syndrome (myocardial infarction or unstable angina). [7] Key exclusion criteria included symptomatic heart failure (New York Heart Association class II-IV), hospitalization for heart failure within the previous year, severe peripheral edema, and an estimated glomerular filtration rate (eGFR) below 45 mL/min/1.73 m<sup>2</sup>.[2][14]

**Intervention:** Patients were randomized on a 1:1 basis to receive either a daily oral dose of 150 µg of **aleglitazar** or a matching placebo.[6] This was administered in addition to standard medical care for ACS and type 2 diabetes.[8]

**Data Collection and Follow-up:** Patients were scheduled for follow-up visits at least every three months during the first year and every six months thereafter.[15] The planned duration of the trial was until at least 950 primary endpoint events had occurred and patients had been followed for a minimum of 2.5 years.[6][8]

**Endpoints:** The primary efficacy endpoint was a composite of time to cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[6] The principal safety endpoints were hospitalization due to heart failure and changes in renal function, specifically monitoring for renal dysfunction.[6]

## Visualizations

The following diagrams illustrate the signaling pathway of **aleglitazar**, the experimental workflow of the AleCardio trial, and the logical relationship of the primary composite endpoint.

Caption: **Aleglitazar**'s dual activation of PPAR $\alpha$  and PPAR $\gamma$ .



[Click to download full resolution via product page](#)

Caption: Experimental workflow of the AleCardio clinical trial.

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of Aleglitazar on Cardiovascular Outcomes After Acute Coronary Syndrome in Patients With Type 2 Diabetes Mellitus - American College of Cardiology [acc.org]
- 3. Aleglitazar, a dual peroxisome proliferator-activated receptor- $\alpha/\gamma$  agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor  $\alpha/\gamma$  agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR agonists for the treatment of cardiovascular disease in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of aleglitazar on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vrn.nl [vrn.nl]

- 8. Evaluation of the dual peroxisome proliferator-activated receptor  $\alpha/\gamma$  agonist aleglitazar to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. medscape.com [medscape.com]
- 11. Roche halts studies of experimental type 2 diabetes drug | MDedge [medauth2.mdedge.com]
- 12. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, Aleglitazar, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exposure and response analysis of aleglitazar on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [A Comparative Analysis of the AleCardio Clinical Trial: Replicating Key Findings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3328504#replicating-findings-from-the-alecardio-clinical-trial>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)